

Toxicological Profile and Risk Assessment of Metsulfuron-methyl: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metsulfuron-methyl is a selective, systemic sulfonylurea herbicide used for the control of broadleaf weeds and some annual grasses in cereals and non-crop areas.[1][2] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[3] In mammals, metsulfuron-methyl exhibits low acute toxicity via oral, dermal, and inhalation routes.[2][4] It is rapidly metabolized and excreted, primarily through urine, with negligible accumulation in tissues.[2][4] The primary toxic effect observed in animal studies at high doses is a decrease in body weight. [2][4] Metsulfuron-methyl is not considered to be carcinogenic, mutagenic, teratogenic, or a reproductive toxicant.[1][4][5] Risk assessments by regulatory agencies have established an Acceptable Daily Intake (ADI) based on the No-Observed-Adverse-Effect Level (NOAEL) derived from chronic toxicity studies. This guide provides a comprehensive overview of the toxicological data, experimental methodologies, and risk assessment framework for metsulfuron-methyl.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in laboratory animals, primarily rats, indicate that **metsulfuron**-methyl is rapidly absorbed, metabolized, and eliminated from the body.[1][2][6]

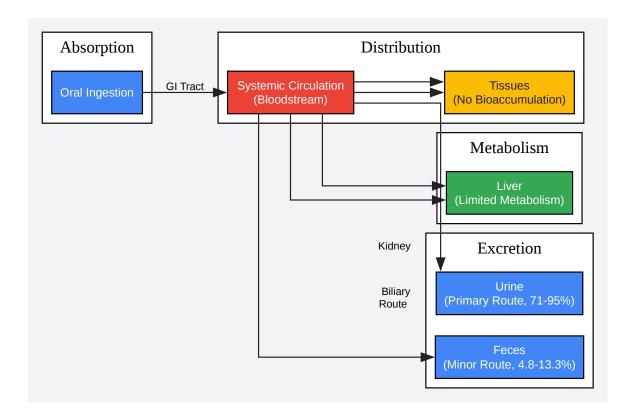
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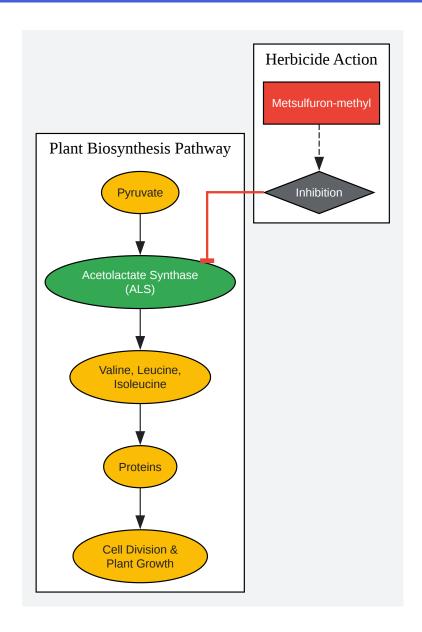


- Absorption: **Metsulfuron**-methyl is absorbed following oral administration.
- Distribution: The compound is translocated throughout the body but does not persist or bioaccumulate in tissues.[2][6]
- Metabolism: It is not extensively metabolized.[5]
- Excretion: The primary route of elimination is via the urine (71-95%), with a smaller fraction excreted in the feces (4.8-13.3%).[4] The excretion half-life in rats is dose-dependent, ranging from 9 to 16 hours at low doses and 23 to 29 hours at high doses.[2][6]

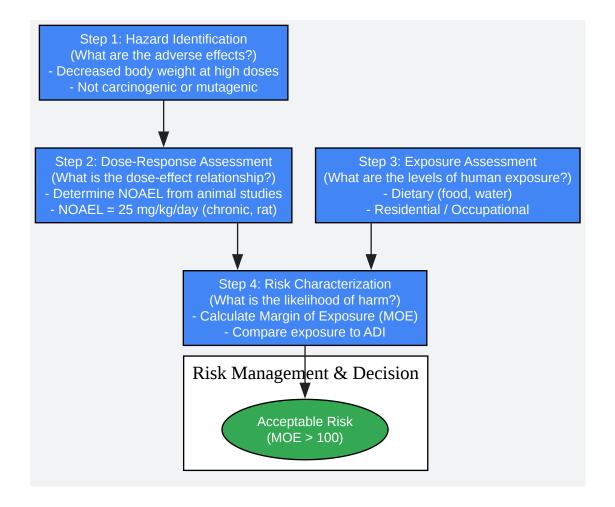




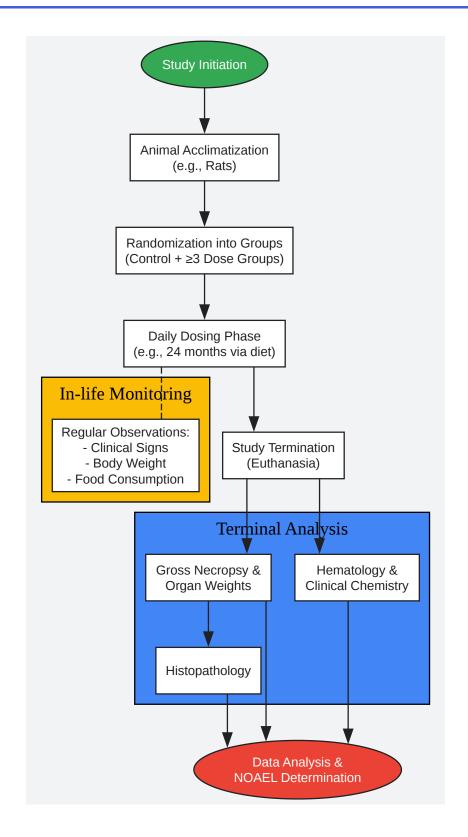












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